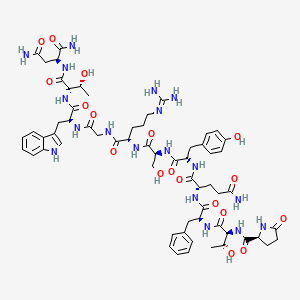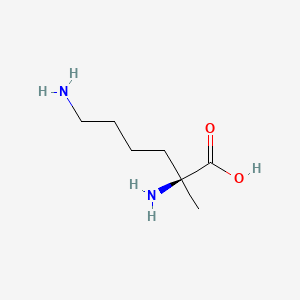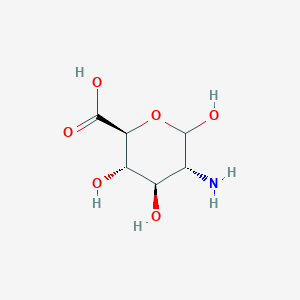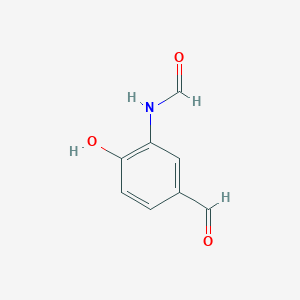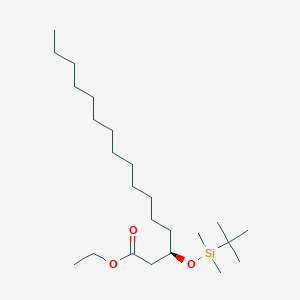
ethyl (2Z)-2-hydrazinylidenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-hydrazinylidenepropanoate, also known as EHP, is a chemical compound that has been widely used in scientific research. EHP is a hydrazine derivative that has been shown to have potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate is still not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can contribute to the development of various diseases. By inhibiting the production of ROS, this compound may help to prevent or treat these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in the brain. This compound has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on ethyl (2Z)-2-hydrazinylidenepropanoate. One direction is to further investigate its mechanism of action and how it works to inhibit the production of ROS. Another direction is to explore its potential therapeutic applications in more detail, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could focus on developing more cost-effective synthesis methods for this compound, which would make it more accessible for use in lab experiments.
In conclusion, this compound is a promising compound that has potential therapeutic applications. Its unique chemical properties, low toxicity profile, and potential for treating cancer and neurodegenerative diseases make it a promising candidate for further research. While there are still many unanswered questions about its mechanism of action and its full therapeutic potential, future research on this compound is likely to yield valuable insights into its use as a therapeutic agent.
Synthesemethoden
Ethyl (2Z)-2-hydrazinylidenepropanoate can be synthesized through a simple reaction between hydrazine hydrate and ethyl acrylate. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at a temperature of around 60°C. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-hydrazinylidenepropanoate has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation treatment. This compound has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-hydrazinylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVZRKZUJAEJI-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)


